molecular formula C11H17NO3 B3322784 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)- CAS No. 153465-36-2

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)-

Cat. No.: B3322784
CAS No.: 153465-36-2
M. Wt: 211.26 g/mol
InChI Key: PGAVJEVPRWLSBG-UHFFFAOYSA-N
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Description

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)- is a heterocyclic organic compound It features a pyridinone ring, which is a six-membered ring containing one nitrogen atom and a ketone group The compound is characterized by the presence of an ethyl group at the 2-position, a hydroxy group at the 3-position, and a hydroxybutyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)- can be achieved through multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 4-hydroxybutanal in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group in the pyridinone ring can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl and hydroxybutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Temperature: Varies depending on the reaction, typically from room temperature to reflux conditions

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of secondary alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and ketone groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4(1H)-Pyridinone, 2-methyl-3-hydroxy-1-(4-hydroxybutyl)-
  • **4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(3-hydroxypropyl)-
  • **4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-methoxybutyl)-

Uniqueness

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both hydroxy and ethyl groups enhances its reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-ethyl-3-hydroxy-1-(4-hydroxybutyl)pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-9-11(15)10(14)5-7-12(9)6-3-4-8-13/h5,7,13,15H,2-4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAVJEVPRWLSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C=CN1CCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60876586
Record name 4-PYRIDONE,3-HYDROXY-2-ETHYL-1-(4-HYDROXY)BUTYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)-
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4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)-
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4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)-
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4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)-
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4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)-
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4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(4-hydroxybutyl)-

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